1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole
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Overview
Description
1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dioxolane ring attached to an imidazole moiety
Preparation Methods
The synthesis of 1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a chlorophenyl compound with a phenyl compound in the presence of an acid catalyst.
Attachment of the Imidazole Moiety: The dioxolane intermediate is then reacted with an imidazole derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole can be compared with other similar compounds such as:
1-(4-Chlorobenzhydryl)piperazine: This compound also contains a chlorophenyl group but differs in its core structure and biological activities.
3-Phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one: Featuring a similar substructure, this compound is known for its antifungal activity.
Properties
CAS No. |
59412-60-1 |
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Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-8-6-16(7-9-17)19(13-22-11-10-21-14-22)23-12-18(24-19)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2 |
InChI Key |
CNTTWQOWWZEXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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